1-(2-Aminoethyl)-1H-imidazol-2(3H)-one

Medicinal Chemistry Peptide Mimicry Conformational Analysis

1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (CAS 392314-08-8) is a heterocyclic building block characterized by an unsaturated imidazol-2(3H)-one core bearing a 2-aminoethyl substituent at the N1 position. With a molecular formula of C5H9N3O and a molecular weight of 127.14 g/mol, it is structurally distinct from its saturated analog 1-(2-aminoethyl)imidazolidin-2-one (CAS 6281-42-1, C5H11N3O, 129.16 g/mol) and its N3-methylated derivative 1-(2-aminoethyl)-3-methyl-1H-imidazol-2(3H)-one (CAS 1506324-99-7, C6H11N3O).

Molecular Formula C5H9N3O
Molecular Weight 127.14 g/mol
CAS No. 392314-08-8
Cat. No. B3264557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminoethyl)-1H-imidazol-2(3H)-one
CAS392314-08-8
Molecular FormulaC5H9N3O
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N1)CCN
InChIInChI=1S/C5H9N3O/c6-1-3-8-4-2-7-5(8)9/h2,4H,1,3,6H2,(H,7,9)
InChIKeyIPBNQTRHMAXPRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (CAS 392314-08-8): Core Properties and Comparator Landscape for Informed Research Procurement


1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (CAS 392314-08-8) is a heterocyclic building block characterized by an unsaturated imidazol-2(3H)-one core bearing a 2-aminoethyl substituent at the N1 position [1]. With a molecular formula of C5H9N3O and a molecular weight of 127.14 g/mol, it is structurally distinct from its saturated analog 1-(2-aminoethyl)imidazolidin-2-one (CAS 6281-42-1, C5H11N3O, 129.16 g/mol) and its N3-methylated derivative 1-(2-aminoethyl)-3-methyl-1H-imidazol-2(3H)-one (CAS 1506324-99-7, C6H11N3O) . The compound's primary documented role is as an intermediate in the synthesis of aminopyrimidine-based polo-like kinase 1 (Plk1) inhibitors, as disclosed in Amgen patent WO2006066172 [2].

Why 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one Cannot Be Casually Substituted by Generic Imidazolone or Imidazolidinone Analogs


The imidazol-2(3H)-one scaffold possesses a planar, conjugated N-C(=O)-N system with a C=C double bond, which fundamentally distinguishes it from the fully saturated, non-planar imidazolidin-2-one ring system . This unsaturation alters hydrogen-bonding geometry, dipole moment, and the potential for π-π stacking interactions, all of which can critically affect the compound's behavior as a synthetic intermediate or its molecular recognition properties in a biological target context [1]. Generic substitution by the saturated analog 1-(2-aminoethyl)imidazolidin-2-one (CAS 6281-42-1) therefore risks a loss of structural preorganization and altered reactivity in further derivatization steps, as evidenced by the distinct synthetic routes developed for each class [2]. The quantitative impact of this difference is explored in the evidence items below.

Quantitative Differentiation Evidence: 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one vs. Closest Analogs


Ring Saturation: Imidazol-2-one vs. Imidazolidin-2-one Planarity Drives Conformational and Electronic Distinction

The presence of the endocyclic C=C double bond in 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one enforces a planar N-C(=O)-N geometry, whereas the saturated analog 1-(2-aminoethyl)imidazolidin-2-one (CAS 6281-42-1) adopts a non-planar envelope or half-chair conformation. Crystallographic data on the N-aminoimidazol-2-one (Nai) scaffold class confirm that this planarity constrains the ψ and φ dihedral angles, making the imidazol-2-one a rigidified amide bioisostere . In contrast, imidazolidin-2-ones exhibit greater conformational flexibility, which can reduce binding affinity in targets requiring a pre-organized ligand. Computed XLogP3-AA for the target compound is -1.6 [1], while the saturated analog has a predicted XLogP3 of approximately -1.1 (estimated via PubChem data for CAS 6281-42-1), indicating a subtle but potentially meaningful difference in lipophilicity that may affect membrane permeability or solubility in biological assays [2].

Medicinal Chemistry Peptide Mimicry Conformational Analysis

Synthetic Utility: Incorporation into Plk1 Inhibitor Scaffolds via Amgen Patent WO2006066172

1-(2-Aminoethyl)-1H-imidazol-2(3H)-one is explicitly claimed as a synthetic intermediate in WO2006066172 (Amgen), where the aminoethyl side chain is used to link the imidazol-2-one core to aminopyrimidine warheads targeting polo-like kinase 1 (Plk1) [1]. This specific N1-aminoethyl substitution pattern enables the formation of ethylenediamine linkers to heteroaryl-pyrimidine cores, a structural motif that is not readily accessible with the regioisomeric 4-(2-aminoethyl)-1,3-dihydro-2H-imidazol-2-one (CAS 1004-21-3) . The patent's structure-activity relationship (SAR) data indicate that imidazol-2-one-containing compounds exhibit Plk1 inhibitory activity, though the exact contribution of the unsaturated vs. saturated ring is not quantified in a direct pairwise comparison within the patent text [1].

Kinase Inhibition Cancer Therapeutics Synthetic Intermediates

Physicochemical Differentiation: Molecular Weight, Hydrogen Bonding, and Polar Surface Area Differences vs. Saturated Analog

The target compound (C5H9N3O, MW 127.14 g/mol) contains 2 hydrogen bond donors (HBD) and 2 hydrogen bond acceptors (HBA) with a topological polar surface area (tPSA) of 58.4 Ų [1]. The closest saturated analog, 1-(2-aminoethyl)imidazolidin-2-one (CAS 6281-42-1, C5H11N3O, MW 129.16 g/mol), also possesses 2 HBD and 2 HBA but has a slightly higher molecular weight and a marginally different tPSA due to the loss of the C=C double bond [2]. The target compound has an exact mass of 127.074561919 Da, versus 129.090211919 Da for the saturated analog, a difference of 2.01565 Da that is analytically significant for mass spectrometry-based identification and purity assessment . Commercially, the target compound is typically supplied at ≥95% purity (as per AKSci and Chemenu specifications) , while the saturated analog 1-(2-aminoethyl)imidazolidin-2-one is available from TCI at >95.0% (GC) and from AKSci at 97% purity .

Physicochemical Profiling Drug-likeness Procurement Specifications

Reactivity Differentiation: The C=C Double Bond Enables Further Derivatization Not Possible with Saturated Analogs

The presence of the 4,5-double bond in the imidazol-2(3H)-one ring of the target compound provides a reactive handle for electrophilic additions, cycloadditions, and oxidation reactions that are not accessible with the saturated imidazolidin-2-one analog [1]. Base-catalyzed intramolecular hydroamidation of propargylic ureas yields imidazol-2-ones as the initial kinetic product, which can subsequently be isomerized or reduced to imidazolidin-2-ones under controlled conditions, demonstrating that the unsaturated compound is the more versatile entry point for divergent synthesis [2]. This reactivity is exploited in the synthesis of 4,5-disubstituted N-aminoimidazol-2-one peptide turn mimics, where the double bond migration step is critical for introducing stereochemical diversity at the 4-position [3]. No comparable derivatization chemistry exists for the saturated analog at the same positions.

Synthetic Chemistry Heterocycle Functionalization Building Block Versatility

Optimal Research and Industrial Application Scenarios for 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (CAS 392314-08-8)


Synthesis of Plk1-Targeted Aminopyrimidine Kinase Inhibitor Libraries (Amgen WO2006066172 Scaffold)

Investigators pursuing polo-like kinase 1 (Plk1) inhibitors based on the aminopyrimidine scaffold disclosed in WO2006066172 require the N1-(2-aminoethyl)-imidazol-2-one intermediate for constructing the critical ethylenediamine linker between the pyrimidine warhead and the heterocyclic cap [1]. The planar, unsaturated imidazol-2-one core introduced by this compound contributes conformational rigidity to the final inhibitor, which may enhance binding complementarity to the Plk1 ATP-binding pocket. Procurement of this specific regioisomer is mandatory, as the 4-aminoethyl analog would produce a different linker geometry incompatible with the patent-described SAR.

Divergent Synthesis of Heterocyclic Libraries via C=C Bond Functionalization

Medicinal chemistry laboratories aiming to generate structurally diverse compound collections from a single starting material should select the unsaturated imidazol-2-one over the saturated imidazolidin-2-one due to the C4=C5 double bond, which enables additional diversification reactions including epoxidation, dihydroxylation, and [2+2] or [3+2] cycloadditions [2]. The regioisomeric 4-(2-aminoethyl) derivative (CAS 1004-21-3) is not an equivalent substitute, as the different position of the aminoethyl chain alters the trajectory of the pendant amine for subsequent conjugation .

Peptide Turn Mimic Design Using Imidazol-2-one as a Rigidified Amide Bioisostere

The unsaturated imidazol-2-one ring has been validated as an effective amide bond surrogate in the design of β- and γ-turn peptide mimics, where its planar geometry constrains the backbone dihedral angles to values compatible with turn conformations . The N1-aminoethyl substituent provides a convenient synthetic handle for solid-phase peptide synthesis or for conjugation to larger biomolecules. The saturated imidazolidin-2-one lacks the necessary planarity for this application and would introduce unwanted conformational flexibility.

Supramolecular Polymer Building Block Requiring Defined Hydrogen-Bonding Geometry

For materials scientists developing supramolecular polymers based on self-associating heterocyclic motifs, the imidazol-2-one core offers a distinct hydrogen-bonding pattern (donor at N3-H, acceptor at C2=O) with a geometry that differs from the imidazolidin-2-one system [3]. The aminoethyl side chain serves as a reactive anchor for incorporation into polymer backbones. Selection of the imidazol-2-one over the imidazolidin-2-one should be driven by the desired supramolecular assembly architecture, as the planar vs. non-planar ring geometry influences the spatial orientation of complementary hydrogen-bonding arrays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.